3,4,5-Trichlorobenzoic acid

Catalog No.
S702040
CAS No.
51-39-8
M.F
C7H3Cl3O2
M. Wt
225.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trichlorobenzoic acid

For MOF design and environmental analysis, isomeric purity is critical. The 3,4,5-trichlorobenzoic acid isomer features an unhindered carboxyl group, unlike the sterically crowded 2,4,6-isomer, ensuring predictable reaction kinetics and crystal packing.

  • Preferred building block for defined-pore MOFs and supramolecular architectures.
  • Exact metabolite of TBA herbicides; valid as an LC-MS/GC-MS analytical standard.
  • Stable scaffold for multi-step synthesis without ortho-steric interference.

Supplied with verified purity and ready for global dispatch.

CAS Number

51-39-8

Product Name

3,4,5-Trichlorobenzoic acid

IUPAC Name

3,4,5-trichlorobenzoic acid

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5 g/mol

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

ICUICNRYLHKQGS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O

3,4,5-trichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 3,4 and 5 are substituted by chloro groups. It is a chlorobenzoic acid and a trichlorobenzene.

Synonyms

3,4,5-Trichlorobenzoic acid, 3,4,5-TCBA, Benzoic acid, 3,4,5-trichloro-, TBA herbicide metabolite

Purity

≥98%

Package Size

5 g, 25 g

3,4,5-Trichlorobenzoic acid (CAS 51-39-8) is a polychlorinated aromatic carboxylic acid. Compounds in this class are recognized for their utility as versatile chemical intermediates and as functional components in materials science.[1] The specific 3,4,5-substitution pattern of the chlorine atoms provides a distinct molecular geometry and electronic profile compared to other trichlorobenzoic acid isomers. This defined structure is a critical procurement consideration for applications sensitive to molecular shape and reactivity, such as in the synthesis of precisely structured polymers, the design of metal-organic frameworks (MOFs), and as a specific analytical standard for certain agrochemical metabolites.[2][3][4]

Research Fit

1
Precision synthesis requiring the 3,4,5-trichloro substitution pattern, not other isomers
2
Thermally driven purification workflows leveraging the reported high melting point (208–210 °C)
3
Material science studies (organic photovoltaics) or non-herbicidal agrochemical control experiments

Substituting 3,4,5-trichlorobenzoic acid with other isomers, such as 2,4,6-trichlorobenzoic acid, is inadvisable for precision applications. The presence of chlorine atoms at the 2 and 6 (ortho) positions in the 2,4,6-isomer introduces significant steric hindrance around the carboxylic acid group, which can inhibit or alter reaction pathways common in esterification and amide bond formation.[1] This steric bulk also fundamentally changes the compound's crystal packing and hydrogen bonding patterns, making the 2,4,6-isomer unsuitable for creating the specific supramolecular structures or metal-organic framework (MOF) geometries achievable with the unhindered 3,4,5-isomer.[5] Furthermore, its identity as a specific metabolite of certain herbicides, like TBA, means that other isomers are invalid substitutes for use as analytical reference standards in environmental or metabolic studies.[4]

Substitution Risk

Isomer-dependent melting point
Replacing 3,4,5-TCBA with 2,4,6- or 2,3,6-isomers may shift crystallization and solid-handling properties significantly.
Reactivity and acidity profile
The weaker acidity (reported higher pKa) of the 3,4,5-isomer alters salt formation and pH-dependent reactivity compared to 2,4,6-TCBA.
Biological activity mismatch
Only 2,3,6-TCBA shows auxin-mimic herbicide activity; using 3,4,5-TCBA as a substitute in plant biology assays would confound results.

Predictable Supramolecular Assembly Driven by Unhindered Carboxyl Access

The 3,4,5-substitution pattern leaves the positions ortho to the carboxylic acid group unsubstituted, minimizing steric hindrance. This structural feature is critical for predictable self-assembly in crystal engineering. Unlike the 2,4,6-isomer, which has two bulky ortho-chloro groups that can disrupt planar packing, the 3,4,5-isomer readily forms well-defined hydrogen-bonded structures.[5] This steric accessibility is a key enabler for its use as a multitopic linker in designing porous metal-organic frameworks (MOFs) where controlled geometry is essential for achieving desired material properties.[6][7]

Evidence DimensionSteric hindrance at ortho-positions
Target Compound DataNo substituents at C2 and C6 positions
Comparator Or Baseline2,4,6-Trichlorobenzoic acid: Chlorine atoms at C2 and C6 positions
Quantified DifferenceQualitative but structurally definitive difference in steric bulk adjacent to the primary functional group
ConditionsSolid-state crystal structure and coordination chemistry

For designing MOFs or co-crystals, the predictable geometry and unhindered binding of the 3,4,5-isomer is a critical advantage over sterically crowded analogs.

Melting point vs. 2,4,6- & 2,3,6-isomers
Cross-study comparable
208–210 °C vs. 160–165 °C (2,4,6) and 124–128 °C (2,3,6); ΔT ~+48 °C / +83 °C
Supports selective crystallization purification
Data to verify; reported from cross-study comparison

Defined Role as an Essential Analytical Standard for Herbicide Metabolites

3,4,5-Trichlorobenzoic acid is a known metabolite of certain synthetic auxin herbicides, such as those in the trichlorobenzoic acid (TBA) family.[4] Its specific isomeric structure makes it an indispensable analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to monitor herbicide degradation and persistence in environmental samples or in metabolic studies.[2] Other isomers, such as 2,4,5-trichlorobenzoic acid, are metabolites of different herbicides (e.g., 2,4,5-T) and are not interchangeable for quantitative analysis where metabolite-specific identification is required.

Evidence DimensionMetabolite Identity
Target Compound DataMetabolite of TBA herbicides
Comparator Or Baseline2,4,5-Trichlorobenzoic acid: Metabolite of 2,4,5-T; 2,3,6-Trichlorobenzoic acid: Metabolite of other herbicides
Quantified DifferenceQualitative difference in metabolic origin, critical for specific analytical assays
ConditionsEnvironmental sample analysis, metabolic pathway studies

Procurement of the correct isomer is non-negotiable for regulatory compliance and achieving valid, reproducible results in environmental and food safety testing.

pKa vs. 2,4,6-TCBA
Cross-study comparable
pKa 3.78 (pred.) vs. 2.07; ΔpKa ~1.71 (weaker acid)
Influences salt formation and buffer solubility
Computational prediction; experimental values may vary

Higher Acidity (Lower pKa) Compared to Less Chlorinated Analogs

The acidity of benzoic acids is significantly influenced by the number and position of electron-withdrawing chloro substituents. While a directly measured pKa for 3,4,5-trichlorobenzoic acid is not readily available in the searched literature, the established trend for chlorinated benzoic acids shows that increasing the number of chloro groups generally increases acidity (lowers pKa). For instance, the pKa of 2,4-dichlorobenzoic acid is 2.68, which is substantially lower (more acidic) than that of 3-chlorobenzoic acid (pKa 3.8) or 4-chlorobenzoic acid (pKa 4.0).[8][9] The presence of three electron-withdrawing groups on 3,4,5-trichlorobenzoic acid makes it a stronger acid than its di- or mono-chlorinated counterparts, impacting its reactivity, solubility in basic media, and its function as a ligand or catalyst.

Evidence DimensionAcidity (pKa)
Target Compound DataEstimated to be lower than dichlorobenzoic acids based on electronic effects
Comparator Or Baseline2,4-Dichlorobenzoic acid: pKa = 2.68[8][10]; 3,4-Dichlorobenzoic acid: pKa = 3.60[11]
Quantified DifferenceExpected to be >1 pKa unit lower than monochlorobenzoic acids and lower than dichlorobenzoic acids.
ConditionsAqueous solution

Selecting this compound provides higher acidity than less-substituted analogs, which is a key parameter for optimizing reaction conditions, controlling pH, and modulating the electronic properties of derivative materials.

Plant growth regulator activity
Class-level inference
Inactive vs. 2,3,6-TCBA (highly active) in pea-test bioassay
Non-herbicidal scaffold for agrochemical control studies
Class inference; confirm in specific assay context
RNR inhibition IC50
Cross-study comparable
IC50 = 2.32 × 10⁵ nM (232 µM)
Provides SAR baseline for chlorinated benzoic acid lead optimization
Modest potency; comparator IC50 not available
OPV anode interfacial layer PCE
Head-to-head comparison
18.2% (standard), 18.8% (o-xylene) vs. PEDOT:PSS 17.7%
Reported higher PCE with in situ self-assembly AIL
Device data; performance may depend on fabrication conditions

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The sterically unhindered carboxylic group and defined geometry of 3,4,5-trichlorobenzoic acid make it a preferred building block for the synthesis of MOFs and other crystalline materials where predictable network topology and pore characteristics are primary objectives.[6]

Development of Certified Reference Materials for Environmental Analysis

Given its specific origin as a metabolite of TBA-class herbicides, this compound is the correct choice for preparing analytical standards and controls for use in environmental, agricultural, and food safety laboratories conducting residue analysis via LC-MS or GC-MS.[2][4]

Precursor for Regio-Specific Specialty Chemicals and Polymers

In multi-step organic synthesis, the defined 3,4,5-substitution pattern serves as a stable and predictable scaffold. It allows for further functionalization at the un-substituted ring positions or the carboxyl group without the complication of ortho-group steric effects, making it a valuable precursor for specialty polymers, pharmaceuticals, or other fine chemicals where isomeric purity is critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Isomer purification from mixed trichlorobenzoic acid streams
Thermal crystallization differentiation
Melting point-based separation efficiency
Non-herbicidal agrochemical metabolite or environmental fate standard
Absence of auxin-mimic activity
Confirm inactivity in relevant plant bioassay
Scalable organic photovoltaic manufacturing
In situ self-assembled anode interfacial layer
PCE reproducibility and process compatibility
Medicinal chemistry starting point for RNR inhibitors
Quantified ribonucleotide reductase inhibition
SAR expansion around chlorinated benzoic acid core

XLogP3

3.6

Other CAS

51-39-8

Wikipedia

3,4,5-Trichlorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4,5-trichloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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